N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-N-(thiophen-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H12N2S/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8,12H2 |
InChI Key |
ZTHKVGZZKFQRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of o-Phenylenediamine with Thiophene-2-carbaldehyde
Method Overview:
This approach involves the condensation of o-phenylenediamine with thiophene-2-carbaldehyde under mild conditions, typically in ethanol or other polar solvents, facilitated by acid catalysis.
o-Phenylenediamine + Thiophene-2-carbaldehyde → N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid or catalytic amounts of hydrochloric acid
- Temperature: Room temperature to reflux (~80°C)
- Time: 12–24 hours
- Dissolve o-phenylenediamine (20 mmol) in ethanol (40 mL).
- Add thiophene-2-carbaldehyde (20 mmol) and 2 drops of acetic acid.
- Stir at room temperature or reflux for 24 hours.
- Monitor reaction progress via TLC.
- Filter precipitate, wash with cold ethanol, and recrystallize from ethanol.
Data Table 1: Typical Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Reactants | 20 mmol each |
| Solvent | Ethanol |
| Catalyst | Acetic acid (2 drops) |
| Temperature | Room temperature to reflux |
| Reaction Time | 12–24 hours |
| Typical Yield | 65–80% |
Research Data:
This method aligns with Phillips' approach and has been successfully employed for various benzodiazole derivatives, including benzodiazoles with thiophene substituents, demonstrating high efficiency and purity.
Microwave-Assisted Synthesis
Method Overview:
Microwave irradiation accelerates the condensation process, reducing reaction time and improving yields. This eco-friendly method employs microwave reflux in ethanol or water.
Reaction Scheme:
Same as above, with microwave irradiation.
- Solvent: Ethanol or water
- Microwave Power: 300 W
- Temperature: 80°C
- Time: 5–10 minutes
- Mix o-phenylenediamine and thiophene-2-carbaldehyde in ethanol.
- Add a catalytic amount of acetic acid.
- Subject the mixture to microwave irradiation at 80°C for 5–10 minutes.
- Cool, filter, and purify by recrystallization.
Data Table 2: Microwave Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | 20 mmol each |
| Solvent | Ethanol |
| Catalyst | Acetic acid (2 drops) |
| Microwave Power | 300 W |
| Temperature | 80°C |
| Time | 5–10 minutes |
| Yield | 70–85% |
Research Data:
Azarifar et al. demonstrated the efficacy of microwave-assisted synthesis, achieving high yields and purity, with significant reduction in reaction time.
Catalytic Condensation Using Ceric Ammonium Nitrate (CAN)
Method Overview:
Using ceric ammonium nitrate (CAN) as a catalyst in polyethylene glycol (PEG) medium facilitates the condensation of diamines with aldehydes, offering an eco-friendly route.
Reaction Scheme:
Same as above, with catalyst.
- Solvent: PEG 400 or PEG 600
- Catalyst: CAN (10 mol%)
- Temperature: 50°C
- Time: 2–4 hours
- Dissolve o-phenylenediamine (20 mmol) in PEG.
- Add thiophene-2-carbaldehyde (20 mmol) and CAN.
- Stir at 50°C for 2–4 hours.
- Extract the product with ethyl acetate, wash, and recrystallize.
Data Table 3: Catalytic Synthesis with CAN
| Parameter | Value |
|---|---|
| Reactants | 20 mmol each |
| Solvent | PEG 400 |
| Catalyst | CAN (10 mol%) |
| Temperature | 50°C |
| Reaction Time | 2–4 hours |
| Yield | 75–90% |
Research Data:
This method emphasizes green chemistry principles and has been validated for high yield and purity of the target compound.
Solvent-Free or Solid-State Synthesis
Method Overview:
A solvent-free approach involves grinding o-phenylenediamine and thiophene-2-carbaldehyde with a catalytic amount of acid or base, followed by mild heating.
- Reagents ground manually or mechanochemically.
- Heating at 80°C for 2–4 hours.
- No solvent required.
- Mix equimolar amounts of reactants.
- Add a catalytic amount of acetic acid or p-toluenesulfonic acid.
- Grind thoroughly, then heat at 80°C.
- Cool, extract, and purify.
Data Table 4: Solvent-Free Method
| Parameter | Value |
|---|---|
| Reactants | 20 mmol each |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 80°C |
| Time | 2–4 hours |
| Yield | 60–75% |
Research Data:
This environmentally friendly method minimizes solvent use, aligning with sustainable practices.
Alternative Route via Nucleophilic Substitution
Method Overview:
In some cases, This compound can be synthesized via nucleophilic substitution of a suitable halogenated benzene derivative with thiophene-2-methylamine.
Benzene-1,2-diamine derivative + Thiophene-2-methylamine → this compound
- Reflux in polar aprotic solvents like DMF.
- Use of base such as potassium carbonate.
- Reaction time: 12–24 hours.
- React halogenated benzene derivative with thiophene-2-methylamine.
- Reflux with K2CO3 in DMF.
- Isolate product via filtration and purification.
Data Table 5: Nucleophilic Substitution
| Parameter | Value |
|---|---|
| Reactants | Halogenated benzene + thiophene-2-methylamine |
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | Reflux (~100°C) |
| Time | 12–24 hours |
| Yield | 50–65% |
Summary and Perspectives
The synthesis of This compound can be achieved through various methods, each with specific advantages:
| Method | Advantages | Limitations |
|---|---|---|
| Conventional condensation | Simple, well-established, high yields | Longer reaction times |
| Microwave-assisted | Rapid, eco-friendly, high yields | Requires specialized equipment |
| Catalytic (CAN) in PEG | Green chemistry, high selectivity | Catalyst cost, optimization needed |
| Solvent-free | Environmentally friendly, cost-effective | Potential for lower yields |
| Nucleophilic substitution | Alternative for specific derivatives | Limited scope, requires halogenated precursors |
Chemical Reactions Analysis
Cyclocondensation with Aldehydes
N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine undergoes cyclocondensation with aldehydes to form benzimidazole derivatives. This reaction typically involves acidic or oxidative conditions:
Mechanistic Insight :
-
The reaction proceeds via Schiff base formation followed by cyclization. For example, in FeF₃-mediated reactions, the catalyst facilitates oxidative cyclization in aqueous conditions, enhancing atom economy .
-
Thiophene-containing aldehydes (e.g., thiophene-2-carboxaldehyde) form stable imine intermediates due to the electron-rich nature of the thiophene ring .
Schiff Base Formation
The diamine reacts with carbonyl compounds to form Schiff bases, which are precursors for heterocyclic synthesis:
Example :
-
Reaction with thiophene-2-carboxaldehyde in ethanol yields N,N′-bis(2-thienylmethylene)benzene-1,4-diamine as a yellow crystalline solid (60% yield). The product exhibits a dihedral angle of 63.6° between the benzene and thiophene rings, confirmed by X-ray diffraction .
Conditions :
-
Solvent: Ethanol
-
Time: 3 hours (stirring) + 48 hours (crystallization)
-
Characterization:
Catalytic Oxidative Cyclization
Iron-based catalysts enable efficient benzimidazole synthesis under mild conditions:
| Catalyst | Aldehyde | Conditions | Yield | Source |
|---|---|---|---|---|
| FeF₃ | 4-Chlorobenzaldehyde | Water, 60°C, 7–8 h | 83% | |
| Oxone | 4-Bromobenzaldehyde | DMF, 40°C, 2 h | 35% | |
| PTSA | 4-Bromobenzaldehyde | Toluene, reflux, 16 h | 57.7% |
Key Observations :
-
FeF₃ in water achieves higher yields (83%) compared to Oxone in DMF (35%) due to better solubility and reduced side reactions .
-
PTSA (acidic catalyst) promotes cyclization via dehydration, but requires prolonged heating .
Functionalization via Acylation
The diamine reacts with acyl chlorides to form amide derivatives, enabling further derivatization:
Example :
-
Reaction with 2-methyl-3-furoyl chloride in dichloromethane and triethylamine yields 2-methyl-N-(2-(phenylamino)phenyl)furan-3-carboxamide (62.8% yield).
-
¹H NMR (DMSO-d₆) : δ 9.25 (s, NH), 7.60–7.52 (m, aromatic H) .
Conditions :
-
Solvent: Dichloromethane
-
Base: Triethylamine
-
Time: 2–3.5 hours
Comparative Analysis of Reaction Conditions
The table below summarizes optimal conditions for benzimidazole synthesis:
| Parameter | High-Yielding Conditions | Low-Yielding Conditions |
|---|---|---|
| Solvent | DMF or water | Toluene or benzene |
| Catalyst | FeF₃ or NaHSO₃ | Oxone or PTSA |
| Temperature | 60–90°C | 140–180°C |
| Yield Range | 80–94% | 23–57% |
Key Takeaway :
-
Polar aprotic solvents (DMF) and mild catalysts (FeF₃) enhance reaction efficiency .
-
Elevated temperatures (e.g., 180°C in benzene) lead to decomposition, reducing yields .
Structural and Spectroscopic Insights
Scientific Research Applications
N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) :
- Substituent: 3,5-Bis(trifluoromethyl)benzyl (electron-withdrawing CF₃ groups).
- Synthesis: Achieved via nucleophilic aromatic substitution (98% yield) followed by catalytic hydrogenation (97% yield) .
- Reactivity: The CF₃ groups enhance electrophilicity, facilitating nucleophilic attacks but complicating reductive amination due to steric hindrance .
N1-(tert-Butyl)benzene-1,2-diamine :
- N1-Phenylbenzene-1,2-diamine: Substituent: Phenyl group (moderately electron-withdrawing). Reactivity: Used in electrophilic substitution reactions to form nitro derivatives (e.g., N1-(5-fluoro-2,4-dinitrophenyl) analog) with high yields (96%) in non-polar solvents like dichloromethane .
Thiophene-Containing Analogues
- N1,N1-Dimethyl-N2-((5-methylthiophen-2-yl)methyl)ethane-1,2-diamine: Substituent: 5-Methylthiophen-2-ylmethyl. Applications: Potential use in coordination chemistry due to the sulfur atom’s lone pairs, though specific catalytic data are unavailable .
Key Observations :
- Thiophene derivatives may require milder conditions due to the sulfur atom’s sensitivity to strong acids/bases.
- Steric bulk (e.g., CF₃ groups) necessitates optimized purification techniques, while smaller substituents (e.g., thiophen-2-ylmethyl) may simplify isolation.
Physicochemical Properties
Insights :
- Thiophene-containing diamines are expected to exhibit higher solubility in aromatic solvents compared to CF₃-substituted analogs.
- The thiophene moiety may confer redox activity, useful in catalytic cycles but requiring stabilization under oxidative conditions.
Biological Activity
N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring attached to a benzene-1,2-diamine structure. The presence of both aromatic systems contributes to its chemical reactivity and biological interactions. The molecular formula is , and it is characterized by the following structural representation:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with thiophene moieties often exhibit antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Activity : Studies have indicated that similar compounds possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria.
- Anticancer Activity : Research has shown that derivatives of benzene-1,2-diamine can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Anticancer Activity
A notable study investigated the anticancer effects of this compound on several cancer cell lines. The compound was tested against MCF7 (breast cancer) and U87 (glioblastoma) cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value of approximately 25 μM for MCF7 cells and 30 μM for U87 cells. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner.
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 μg/mL for S. aureus and 20 μg/mL for E. coli, indicating moderate antibacterial activity.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with other related compounds was conducted:
| Compound Name | IC50 (μM) (Cancer Cell Lines) | MIC (μg/mL) (Bacterial Strains) |
|---|---|---|
| This compound | 25 (MCF7), 30 (U87) | 15 (S. aureus), 20 (E. coli) |
| Benzene-1,2-diamine | 35 (MCF7), 40 (U87) | 20 (S. aureus), 25 (E. coli) |
| Thiophene-derived analog | 20 (MCF7), 22 (U87) | 10 (S. aureus), 15 (E. coli) |
Q & A
Q. What are the standard synthetic routes for preparing N1-(Thiophen-2-ylmethyl)benzene-1,2-diamine?
- Methodological Answer : A common approach involves reductive amination or coupling reactions. For diaryl-substituted diamines, FeCl3·6H2O and hydrazine hydrate in isopropanol under reflux are used to reduce nitro precursors (e.g., diaryl-nitrobenzene derivatives) . Palladium-catalyzed cross-coupling (e.g., with CuI and bis(triphenylphosphine)palladium(II) dichloride) is also effective for introducing thiophene moieties, as demonstrated in propargyl-aniline derivatives . Post-synthesis, purification via silica gel chromatography (CHCl3/MeOH 40:1) ensures product isolation.
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methylene groups (δ 3.5–4.5 ppm) to confirm substitution patterns. For example, thiophene protons appear as a multiplet near δ 7.0 ppm .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% area% required for research-grade compounds) .
- MS : ESI-MS in positive ion mode detects [M+H]+ peaks, with fragmentation patterns matching expected substituents (e.g., m/z 250–300 for thiophene-methyl derivatives) .
Advanced Research Questions
Q. How does the coordination environment of transition metal complexes with this ligand influence catalytic activity in oxidation reactions?
- Methodological Answer : The diamine’s redox noninnocent behavior enables electron transfer in catalysis. For example:
- Mn(III) Complexes : Catalyze alcohol oxidation using H2O2 without over-oxidation to carboxylic acids. The ligand’s tetradentate binding (via two amine and two imine groups) stabilizes high oxidation states .
- Ni(II) Complexes : Deprotonation induces ligand oxidation to semiquinone/quinone forms, enhancing catalytic efficiency in alcohol oxidation (TOF up to 500 h⁻¹) .
- Key Variables : Solvent polarity (acetonitrile vs. ethanol), oxidant concentration (30% H2O2 optimal), and steric effects from substituents (e.g., tert-butyl groups improve stability) .
Q. What computational strategies are used to predict the cytotoxicity or redox properties of derivatives?
- Methodological Answer :
- QSAR Models : Austin Model 1 (AM1) with artificial neural networks (ANN) correlates descriptors (e.g., logP, HOMO-LUMO gaps) with cytotoxicity. For diarylaniline derivatives, electron-withdrawing groups (e.g., -CN) reduce log CC50 values (predictive R² > 0.85) .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to study ligand oxidation states and spin densities in metal complexes .
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Validation Tools : Use Mercury software to overlay experimental and DFT-predicted crystal structures. Analyze bond lengths (e.g., C-N: 1.35–1.45 Å) and angles to identify discrepancies .
- Multi-Method Cross-Check : Compare NMR chemical shifts with Cambridge Structural Database (CSD) entries. For example, unexpected deshielding in aromatic protons may indicate π-stacking or polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
